2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpiperazine moiety, and a sulfonylpropylacetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with appropriate reagents.
Introduction of the Piperazine Moiety: The next step involves the introduction of the phenylpiperazine group. This can be achieved through nucleophilic substitution reactions where the piperazine ring is attached to the phenyl group.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Acetamide Formation: Finally, the acetamide linkage is formed through acylation reactions, where the acetamide group is attached to the sulfonylpropyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its potential therapeutic effects. Additionally, the sulfonyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
2-(4-methoxyphenyl)-N-(3-((4-methylpiperazin-1-yl)sulfonyl)propyl)acetamide: Contains a methyl group on the piperazine ring, which can influence its pharmacological properties.
Uniqueness
The presence of the sulfonyl group in 2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide distinguishes it from similar compounds, potentially enhancing its ability to form specific interactions with biological targets. This structural feature may contribute to its unique pharmacological profile and make it a valuable compound for further research.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-8-19(9-11-21)18-22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXURHHMFADIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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